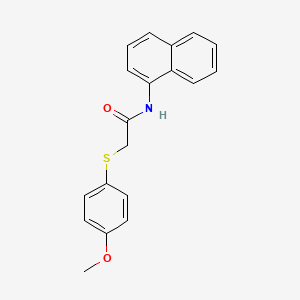

2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide, also known as MNAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anti-HIV Activity

- A study synthesized a series of naphthalene derivatives, including 2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide, and evaluated their anti-HIV activity. One derivative was identified as a potent inhibitor in vitro for the replication of HIV-1, suggesting potential as an antiviral agent (Hamad et al., 2010).

Anti-Parkinson's Activity

- Another study focused on the synthesis of novel naphthalene derivatives for anti-Parkinson's activity. The derivatives exhibited potent free radical scavenging activity, and one particular derivative showed significant anti-Parkinson's activity in a rat model (Gomathy et al., 2012).

Structural Studies

- A structural study on co-crystals and salts of quinoline derivatives with an amide bond, including a 4-methoxyphenyl derivative, provided insights into their molecular interactions and potential applications in material science and pharmaceuticals (Karmakar et al., 2009).

Computational and Pharmacological Evaluation

- Research on heterocyclic derivatives, including 2-((4-methoxyphenyl)thio)-N-(naphthalen-1-yl)acetamide, assessed their potential for toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Computational docking against various targets such as epidermal growth factor receptor and cyclooxygenase-2 was conducted (Faheem, 2018).

Local Molecular Properties Study

- A density functional theory study investigated the local reactivity of acetamide derivatives as anti-HIV drugs. The study suggested that derivatives with specific substitutions are the most potent as anti-HIV drugs (Oftadeh et al., 2013).

Synthesis and Biological Evaluation

- A series of compounds, including naphthalene derivatives, were synthesized and evaluated for their potential as anti-inflammatory agents. The study explored the cyclocondensation reactions and the biological activities of these compounds (Thabet et al., 2011).

Design and Synthesis

- A study on the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl) propyl] acetamide derivatives provided insights into the structural characterization of these compounds (Yang Jing, 2010).

Propiedades

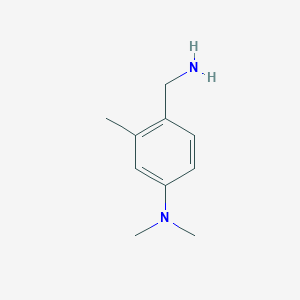

IUPAC Name |

2-(4-methoxyphenyl)sulfanyl-N-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2S/c1-22-15-9-11-16(12-10-15)23-13-19(21)20-18-8-4-6-14-5-2-3-7-17(14)18/h2-12H,13H2,1H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOKTSRHRNFZBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SCC(=O)NC2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2359185.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2359187.png)

![2-Ethyl-5-(furan-2-yl(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2359192.png)

![Ethyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2359195.png)

![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/no-structure.png)

![3-(2,5-difluorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2359197.png)